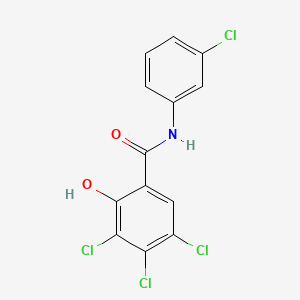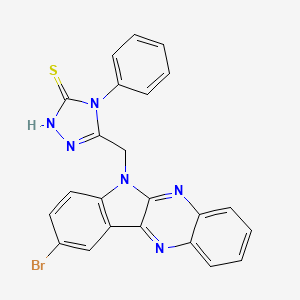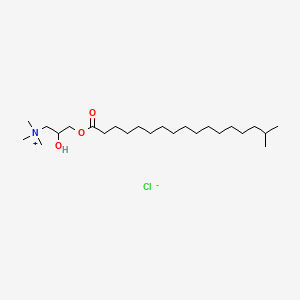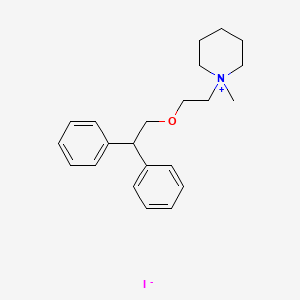
1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide is a quaternary ammonium compound with a complex structure It is characterized by the presence of a piperidinium core, substituted with a 2,2-diphenylethoxy group and an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide typically involves the following steps:
Formation of the 2,2-Diphenylethoxy Intermediate: This step involves the reaction of diphenylmethanol with an appropriate alkylating agent to form the 2,2-diphenylethoxy group.
Attachment to Piperidine: The 2,2-diphenylethoxy group is then reacted with piperidine under suitable conditions to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with methyl iodide to form the desired quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenyl groups may undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperidinium compounds, while oxidation may lead to the formation of quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as ionic liquids or surfactants.
Biological Studies: It may be used in studies involving cell membrane interactions and ion transport due to its quaternary ammonium structure.
Wirkmechanismus
The mechanism of action of 1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can interact with negatively charged sites on cell membranes, potentially affecting ion transport and membrane stability. The phenyl groups may also participate in hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium bromide: Similar structure but with a bromide counterion.
1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-pyrrolidinium iodide: Similar structure but with a pyrrolidinium core instead of piperidinium.
Uniqueness: 1-(2-(2,2-Diphenylethoxy)ethyl)-1-methyl-piperidinium iodide is unique due to its specific combination of a piperidinium core with a 2,2-diphenylethoxy group and an iodide counterion. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
102207-31-8 |
|---|---|
Molekularformel |
C22H30INO |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
1-[2-(2,2-diphenylethoxy)ethyl]-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C22H30NO.HI/c1-23(15-9-4-10-16-23)17-18-24-19-22(20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,22H,4,9-10,15-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KEUHETRBFBMZGH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CCOCC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


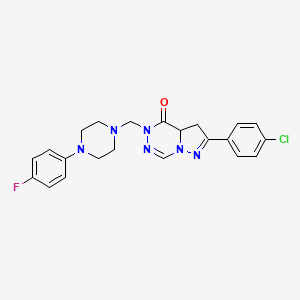
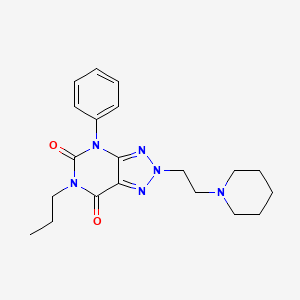
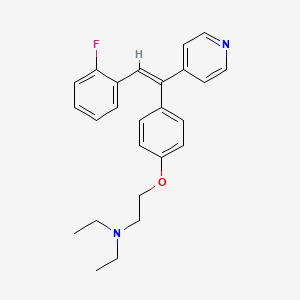
![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)



